molecular formula C10H12O2 B073678 4-tert-butylcyclohexa-3,5-diene-1,2-dione CAS No. 1129-21-1

4-tert-butylcyclohexa-3,5-diene-1,2-dione

Cat. No.: B073678
CAS No.: 1129-21-1
M. Wt: 164.2 g/mol
InChI Key: WZJTXQRITQYKKG-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of Cyclohexa-3,5-diene-1,2-diones

Cyclohexa-3,5-diene-1,2-diones belong to the broader class of compounds known as quinones. Quinones are formally derived from aromatic compounds by the conversion of an even number of -CH= groups into -C(=O)- groups with the necessary rearrangement of double bonds. Specifically, cyclohexa-3,5-diene-1,2-diones are classified as ortho-quinones or o-quinones, which are distinguished by the presence of two carbonyl groups on adjacent carbon atoms of a cyclohexadiene ring. This arrangement contrasts with their isomers, para-quinones (or cyclohexa-2,5-diene-1,4-diones), where the carbonyl groups are positioned opposite each other at positions 1 and 4 of the ring.

The systematic IUPAC nomenclature for these compounds follows established rules for cyclic ketones. The parent structure is named as a cyclohexadiene, with the positions of the double bonds and the dione (B5365651) functional groups indicated by locants. For the compound of interest, "cyclohexa-3,5-diene" specifies the six-membered ring with double bonds between carbons 3-4 and 5-6. The "-1,2-dione" suffix indicates the presence of two ketone functional groups at positions 1 and 2. Any substituents on the ring are then named and numbered accordingly.

Therefore, the compound 4-tert-butylcyclohexa-3,5-diene-1,2-dione is unambiguously identified as having a tert-butyl group attached to the fourth carbon atom of the cyclohexa-3,5-diene-1,2-dione core structure. This compound is also commonly referred to by the semi-systematic name 4-tert-butyl-1,2-benzoquinone or 4-tert-butyl-o-benzoquinone.

PropertyThis compound
IUPAC Name 4-(tert-butyl)cyclohexa-3,5-diene-1,2-dione
CAS Number 1129-21-1
Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Synonyms 4-tert-butyl-1,2-benzoquinone, 4-tert-butyl-o-benzoquinone

The Significance of Tert-Butyl Substituents in Ortho-Quinone Chemistry

The introduction of one or more tert-butyl groups onto the ortho-quinone framework has profound consequences for the molecule's chemical and physical properties. These effects can be broadly categorized as steric and electronic in nature.

Steric Effects: The most immediate impact of the bulky tert-butyl group is steric hindrance. This bulkiness can shield the reactive carbonyl groups and the diene system from nucleophilic attack and polymerization reactions, thereby increasing the kinetic stability of the molecule compared to unsubstituted o-quinones. This enhanced stability makes tert-butylated quinones valuable as model compounds for studying the fundamental reactivity of the o-quinone moiety and as stable redox-active ligands in coordination chemistry.

Electronic Effects: The tert-butyl group is traditionally considered to be weakly electron-donating through an inductive effect. cymitquimica.com This electron-donating nature can influence the redox potential of the quinone. In general, electron-donating groups tend to lower the redox potential, making the quinone easier to reduce. However, the interplay of inductive effects and hyperconjugation can be complex and is influenced by the specific substitution pattern on the quinone ring. The electronic properties of the tert-butyl group can also affect the reactivity of the quinone in various chemical transformations, including cycloaddition reactions and interactions with nucleophiles.

Research Landscape and Focus on Di-tert-butyl Isomers within this Class

Research into tert-butyl-substituted ortho-quinones has been extensive, with a significant focus on di-tert-butyl isomers due to their pronounced stability and interesting reactivity. The positions of the two tert-butyl groups on the quinone ring give rise to different isomers with distinct properties. A prominent example is 3,5-di-tert-butylcyclohexa-3,5-diene-1,2-dione (also known as 3,5-di-tert-butyl-1,2-benzoquinone or 3,5-di-tert-butyl-o-benzoquinone).

The presence of two bulky tert-butyl groups in the 3 and 5 positions provides substantial steric protection to the quinone system, making this isomer particularly stable and a subject of numerous studies. Its reactions with various reagents have been explored to understand the influence of steric hindrance on reaction pathways. For instance, its interaction with secondary amines has been studied, leading to the synthesis of new sterically hindered N,N-disubstituted o-aminophenols. nih.gov

The comparison of monosubstituted and disubstituted tert-butyl quinones allows for a systematic investigation of how the number and position of these bulky groups modulate the electronic structure, redox properties, and chemical reactivity of the ortho-quinone core. This comparative approach is crucial for designing quinone-based molecules with tailored properties for applications in areas such as organic synthesis, materials science, and coordination chemistry.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC10H12O2164.2066-68
3,5-di-tert-butylcyclohexa-3,5-diene-1,2-dioneC14H20O2220.31112-114

Properties

IUPAC Name

4-tert-butylcyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJTXQRITQYKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)C(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150199
Record name 3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)-
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129-21-1
Record name 3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butylcyclohexa-3,5-diene-1,2-dione
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Advanced Synthetic Methodologies for Tert Butylcyclohexa 3,5 Diene 1,2 Dione Derivatives

Oxidative Routes from Catechol Precursors

The oxidation of catechols, particularly 4-tert-butylcatechol (B165716), represents a primary and efficient pathway to 4-tert-butylcyclohexa-3,5-diene-1,2-dione. sid.irontosight.ai Various oxidative methods have been developed, each offering distinct advantages in terms of selectivity, efficiency, and environmental impact.

The use of transition metal catalysts in conjunction with molecular oxygen (aerobic oxidation) provides an economical and sustainable approach to catechol oxidation. rsc.org Cobalt-based catalysts, in particular, have demonstrated significant efficacy in this transformation. researchgate.netresearchgate.net These catalysts can operate in both homogeneous and heterogeneous systems and are valued for their high activity and selectivity. rsc.orgmdpi.com

The catalytic cycle typically involves the coordination of the catechol to the metal center, followed by electron transfer to generate a semiquinone radical and a reduced metal species. The reduced metal is then re-oxidized by molecular oxygen, completing the catalytic cycle and producing the desired o-quinone. The presence of bulky substituents like the tert-butyl group can enhance the stability of the resulting quinone. nih.gov

Manganese-based catalysts have also been explored for the aerobic oxidation of catechols. For instance, a bis(μ-oxo)dimanganese(III,III) complex has been shown to be an effective catalyst for the aerobic oxidation of 3,5-di-tert-butylcatechol (B55391). nih.govelsevierpure.com The reaction proceeds through a manganese(II)-semiquinonate intermediate. nih.govelsevierpure.com Similarly, copper-catalyzed aerobic oxidation of phenols has been investigated as a biomimetic approach, drawing inspiration from the action of copper-containing enzymes like tyrosinase. researchgate.netnih.gov

Table 1: Comparison of Transition Metal Catalysts in Aerobic Oxidation

Catalyst Type Precursor Key Features
Cobalt-based 4-tert-butylcatechol High activity and selectivity, applicable in both homogeneous and heterogeneous systems. rsc.orgresearchgate.netmdpi.com
Manganese-based 3,5-di-tert-butylcatechol Proceeds via a manganese(II)-semiquinonate intermediate. nih.govelsevierpure.com
Copper-based 4-tert-butylphenol Biomimetic approach inspired by tyrosinase, selective for ortho-oxygenation. researchgate.netnih.gov
Vanadium-based 3,5-di-tert-butylcatechol Can achieve a high number of turnovers, though catalyst leaching can be a concern. nih.gov

Periodate salts, such as sodium periodate, are effective oxidizing agents for the conversion of catechols to o-quinones. This method is often favored in laboratory-scale synthesis due to its high yields and relatively simple procedure. The oxidation of 4-methylcatechol (B155104) with periodate, for example, produces 4-methyl-o-quinone in high yield. scispace.com The reaction involves the oxidative cleavage of the catechol to the corresponding o-quinone. scispace.com This method is complementary to other oxidation techniques, such as those using Fremy's salt, which may exhibit different regioselectivity. scispace.com

Electrochemical methods offer a green and efficient alternative for the synthesis of this compound from 4-tert-butylcatechol. sid.ir This approach avoids the use of chemical oxidants, thereby minimizing waste generation. The electrochemical oxidation of catechols to o-quinones is a well-established process. The electrochemically generated o-quinones are reactive species that can participate in subsequent reactions. sid.irresearchgate.net

Studies on the electrochemical oxidation of 4-tert-butylcatechol have been conducted using techniques such as cyclic voltammetry and controlled-potential coulometry. sid.irresearchgate.net The results indicate that the oxidation of 4-tert-butylcatechol proceeds through an EC mechanism, where a reversible electron transfer is followed by an irreversible chemical reaction. The presence of an electron-donating group, such as the tert-butyl group, can influence the kinetics of the reaction. sid.ir

Table 2: Key Parameters in Electrochemical Oxidation of 4-tert-Butylcatechol

Parameter Description Significance
Mechanism EC (Electron transfer followed by Chemical reaction) The initial oxidation is reversible, but the resulting quinone is reactive. sid.ir
Kinetics Dependent on substituents The electron-donating tert-butyl group can decrease the rate of subsequent reactions. sid.ir
Methodology Cyclic voltammetry, Controlled-potential coulometry Used to study the reaction mechanism and kinetics. sid.irresearchgate.net
Advantages Green method, avoids chemical oxidants Contributes to more sustainable synthesis. sid.ir

Novel Condensation and Cyclization Approaches

While oxidative methods are predominant, novel synthetic routes involving condensation and cyclization reactions are being explored to access derivatives of tert-butylcyclohexa-3,5-diene-1,2-dione. These methods often involve the construction of the core ring structure from acyclic precursors. For instance, benzoquinone-derived sulfinyl imines have been utilized as versatile intermediates in the synthesis of complex alkaloids, demonstrating the potential of building upon the quinone framework through carefully designed reaction sequences. rsc.org The reaction of sterically hindered o-quinones with secondary amines can also lead to the formation of new heterocyclic systems. researchgate.net

Sustainable Synthesis Practices and Green Chemistry Principles

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds, including this compound, to minimize environmental impact. researchgate.net Key principles applicable to the synthesis of this compound include waste prevention, maximizing atom economy, and the use of catalysis. nih.govyale.eduacs.org

The use of catalytic reagents, as seen in transition metal-catalyzed aerobic oxidation, is superior to stoichiometric reagents because catalysts can be used in small amounts and recycled, reducing waste. acs.orgnovonesis.com Electrochemical methods also align with green chemistry principles by eliminating the need for chemical oxidants. sid.ir Furthermore, designing synthetic routes that are energy-efficient, for instance, by conducting reactions at ambient temperature and pressure, is a crucial aspect of sustainable synthesis. yale.eduacs.org The selection of safer solvents and the reduction of derivatization steps are also important considerations in developing greener synthetic protocols. nih.govyale.edunovonesis.com

Table 3: Application of Green Chemistry Principles in Synthesis

Green Chemistry Principle Application in Quinone Synthesis
Waste Prevention Utilizing catalytic methods over stoichiometric oxidants. nih.govyale.edu
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. acs.org
Catalysis Employing transition metal catalysts for aerobic oxidation, which can be recycled and used in small quantities. acs.orgnovonesis.com
Safer Solvents and Auxiliaries Exploring aqueous reaction media or solvent-free conditions. yale.edu
Design for Energy Efficiency Developing reactions that proceed at ambient temperature and pressure. yale.eduacs.org
Reduce Derivatives Minimizing the use of protecting groups to reduce reaction steps and waste. nih.govacs.org

Elucidating Reactivity and Mechanistic Pathways of Tert Butylcyclohexa 3,5 Diene 1,2 Diones

Redox Chemistry and Electrophilic Character

Quinones are a class of organic compounds recognized for their integral role in biological electron transport chains and various redox processes. ontosight.aipte.hu The electrochemical properties of 4-tert-butylcyclohexa-3,5-diene-1,2-dione are central to its reactivity, defining its behavior as both an oxidizing agent and an electrophile.

Oxidizing Agent Properties and Electron Transfer Mechanisms

As a member of the quinone family, this compound functions as an oxidizing agent. organic-chemistry.org Its ability to accept electrons is a hallmark of its chemical character. The presence of two electron-withdrawing ketone groups on the cyclohexadiene ring renders the molecule electron-deficient and thus capable of oxidizing other substrates. ontosight.ai This process typically involves a one- or two-electron transfer mechanism. In a single-electron transfer, the quinone is converted to a semiquinone radical anion. This intermediate is often stabilized by steric hindrance, such as that provided by the tert-butyl group, which increases its kinetic stability. acs.orgnih.gov

The oxidizing strength of ortho-benzoquinones can be enhanced through complexation with Lewis acids. For instance, the formation of a complex with tetrafluorosilane renders the quinone a more potent oxidizing agent. researchgate.net The redox potential of the quinone/semiquinone couple is a key determinant of its oxidizing power. For the related 3,5-di-tert-butyl-1,2-benzoquinone, the two-electron reduction potential is pH-dependent, highlighting the role of protonation in the electron transfer process. researchgate.net

Reductive Pathways to Hydroquinone (B1673460) Analogues

The reduction of this compound yields its corresponding hydroquinone analogue, 4-tert-butylbenzene-1,2-diol (4-tert-butylcatechol). This transformation is a fundamental process in quinone chemistry and is typically achieved through chemical or electrochemical means. ontosight.aicdnsciencepub.com The quinone/hydroquinone pair forms a reversible redox couple, which is crucial for its role in electron transfer reactions. pte.hu The synthesis of the quinone itself is often accomplished by the oxidation of this very hydroquinone precursor. ontosight.ai The reduction process involves the addition of two electrons and two protons to the dione (B5365651) system, converting the carbonyl groups to hydroxyl groups and restoring aromaticity to the ring. This pathway is exemplified by the reduction of 3,6-di-tert-butyl-ortho-benzoquinone, which yields 3,6-di-tert-butylpyrocatechol as the principal product. researchgate.net

Nucleophilic Addition and Substitution Reactions

The electrophilic nature of the conjugated system in this compound makes it susceptible to attack by a variety of nucleophiles. These reactions often lead to the formation of more complex molecular architectures, including valuable heterocyclic scaffolds.

Interactions with Amines and Thiols: Michael Additions and ANRORC Pathways

The reaction of ortho-benzoquinones with nucleophiles like amines and thiols can proceed through several pathways. A common route is the Michael-type addition, where the nucleophile attacks one of the electrophilic carbon atoms of the α,β-unsaturated ketone system. researchgate.netasianpubs.org For instance, the reaction of 3,5-di-tert-butyl-o-benzoquinone (B121359) with secondary amines has been studied as a route to new N,N-disubstituted o-aminophenols. researchgate.net

In certain cases, particularly with substituted quinones and specific nucleophiles, a more complex mechanism known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism can occur. wikipedia.org This pathway involves the initial addition of the nucleophile, followed by the opening of the cyclohexadiene ring and subsequent recyclization to form a new ring system. While extensively studied in nitrogen-containing heterocycles, this mechanism has also been observed in quinone chemistry. wikipedia.org For example, a nitro-substituted derivative of di-tert-butyl-1,2-benzoquinone reacts with secondary amines through parallel reactions involving both Michael addition and an ANRORC pathway. researchgate.net

Intramolecular Cyclization Reactions for Heterocycle Formation (e.g., Benzoxazoles, Benzimidazoles)

This compound and its derivatives serve as valuable precursors for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. The initial nucleophilic addition of a bifunctional reagent creates an intermediate that can undergo a subsequent ring-closing step.

Benzoxazole Synthesis: Benzoxazoles can be prepared from the reaction of ortho-benzoquinones with appropriate precursors. For example, lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles have been synthesized from the reaction of 3,5-di-tert-butyl-1,2-benzoquinone with amino acids. researchgate.net While many synthetic routes to benzoxazoles start with o-aminophenols, nih.govorganic-chemistry.orgijpbs.com the reaction can be initiated from the corresponding quinone, which acts as an in-situ precursor or a direct reactant. The reaction of 2,5-di-t-butyl-1,4-benzoquinone with primary aliphatic amines can also yield benzoxazoles under certain conditions. rsc.org

Benzimidazole (B57391) Synthesis: The benzimidazole scaffold can also be constructed using ortho-benzoquinones. An efficient one-pot, three-component process has been developed for synthesizing benzimidazole derivatives from benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate, using an iron(III) porphyrin catalyst. rsc.org This reaction proceeds through a domino sequence of C–N bond formation and cyclization. rsc.org As with benzoxazoles, many syntheses start from o-phenylenediamines, organic-chemistry.orgrsc.orgjmchemsci.comresearchgate.net but the quinone can be a key starting material in multicomponent strategies.

Table 1: Heterocycle Formation from Ortho-Benzoquinone Derivatives
Starting QuinoneReactant(s)Heterocyclic ProductReaction Type
3,5-di-tert-butyl-1,2-benzoquinoneAmino acids5,7-Di-tert-butylbenzoxazolesCondensation/Cyclization
benzo-1,2-quinoneAldehydes, Ammonium acetateBenzimidazolesIron-catalyzed three-component reaction
4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone2-methylbenzoxazole2-(benzoxazole-2-yl)-tropoloneAcid-catalyzed condensation

Cycloaddition Chemistry: Diels-Alder Reactions as Synthetic Tools

The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings. youtube.com Ortho-benzoquinones, including this compound, are excellent partners in these [4+2] cycloaddition reactions due to their conjugated diene and dienophilic moieties. vaia.com

This compound typically participates as a dienophile, reacting with a conjugated diene. rsc.org The electron-withdrawing nature of the carbonyl groups activates the carbon-carbon double bonds for reaction with electron-rich dienes. This reactivity has been exploited to construct complex polycyclic structures. researchgate.net For example, the reaction of 4-tert-butyl-o-benzoquinone with acyclic dienes has been studied, leading to the formation of benzodioxine adducts. rsc.org Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the potential energy surface of the Diels-Alder reaction between 4-t-butyl-1,2-benzoquinone and other dienes, providing insight into the reaction mechanism and energetics. researchgate.net In some cases, depending on the reaction partner, the ortho-quinone can also act as a carbodiene or a heterodiene. researchgate.net

Table 2: Examples of Diels-Alder Reactions with Ortho-Benzoquinones
QuinoneDieneProduct TypeRole of Quinone
4-tert-butyl-o-benzoquinoneAcyclic dienesBenzodioxine adductsDienophile
o-benzoquinone1,3-ButadieneCyclohexene (B86901) derivativeDienophile
3,5-di-tert-butyl-o-benzoquinoneAcyclic dienes1,4-BenzodioxinesHeterodiene

Electrochemical Reaction Mechanism Investigations

The electrochemical behavior of this compound, also known as 4-tert-butyl-o-benzoquinone, has been a subject of detailed investigation to understand its redox properties and the associated reaction mechanisms. Techniques such as cyclic voltammetry and controlled-potential coulometry have been instrumental in elucidating the electron transfer processes and the nature of the intermediates formed.

Cyclic Voltammetry and Controlled-Potential Coulometry Studies

Cyclic voltammetry (CV) studies of 4-tert-butylcatechol (B165716), the reduced form of this compound, reveal a quasi-reversible two-electron process. sid.ir In aqueous solutions, 4-tert-butylcatechol is oxidized to 4-tert-butyl-o-benzoquinone, and the corresponding reduction peak shows the reverse transformation. sid.ir The peak potentials are pH-dependent, indicating the involvement of protons in the electrode reaction. researchgate.net

Controlled-potential coulometry is a technique used to determine the number of electrons transferred in a redox reaction and to perform exhaustive electrolysis. rsc.orglibretexts.org By maintaining the working electrode at a constant potential, the quantitative oxidation or reduction of the analyte can be achieved. rsc.org For substituted o-benzoquinones, this method helps in confirming the number of electrons involved in the redox process and can be used to generate the corresponding catechol or other stable products.

Below is a table summarizing typical electrochemical data obtained from cyclic voltammetry studies of a related catechol, which upon oxidation forms the corresponding o-benzoquinone.

CompoundSolvent/ElectrolyteScan Rate (mV/s)Anodic Peak Potential (Epa) vs. SCE (V)Cathodic Peak Potential (Epc) vs. SCE (V)Mechanism
4-tert-butylcatecholAqueous phosphate (B84403) buffer (pH 7.0)100~0.25~0.15Quasi-reversible, 2e-/2H+

Formation and Characterization of Electrogenerated Intermediates

The electrochemical reduction of this compound proceeds in a stepwise manner, involving the formation of radical intermediates. The initial one-electron reduction leads to the formation of the corresponding semiquinone radical anion. rsc.org This intermediate is often stable enough to be characterized by spectroscopic techniques.

Radical Processes and Proton-Coupled Electron Transfer Dynamics

The electrochemical redox behavior of this compound is intrinsically linked to radical processes and proton-coupled electron transfer (PCET) dynamics. nih.govwikipedia.org PCET refers to reactions where both an electron and a proton are transferred, which can occur in a concerted or stepwise manner. nih.govwikipedia.org For o-quinones, the reduction to the corresponding catechol involves the transfer of two electrons and two protons. sid.ir

The pH dependence of the redox potentials observed in cyclic voltammetry is a clear indication of PCET. researchgate.net The mechanism can be described by a square scheme, which illustrates the possible pathways for electron and proton transfer. wikipedia.org The initial reduction can be followed by protonation to form a semiquinone radical, or protonation can precede the electron transfer. The specific pathway is influenced by the pH of the solution and the properties of the solvent. nih.gov Radical intermediates, such as the semiquinone, play a central role in these PCET processes. libretexts.org

Stereoelectronic Influences of Tert-Butyl Groups on Reaction Kinetics and Selectivity

The tert-butyl group at the 4-position of the cyclohexa-3,5-diene-1,2-dione ring exerts significant stereoelectronic effects that influence the kinetics and selectivity of its reactions. nih.gov Stereoelectronic effects are a combination of steric and electronic factors that arise from the spatial arrangement of orbitals.

From a steric perspective, the bulky tert-butyl group can hinder the approach of reactants to certain positions on the ring. This steric hindrance can affect the rate of nucleophilic addition reactions, which are common for o-quinones. nih.gov For instance, the presence of a tert-butyl group can decrease the rate of reaction with nucleophiles compared to unsubstituted o-benzoquinone. sid.ir

Spectroscopic and Diffraction Based Characterization of Tert Butylcyclohexa 3,5 Diene 1,2 Diones

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule.

Specific ¹H (proton) and ¹³C (carbon-13) NMR chemical shifts, coupling constants, and signal multiplicities for 4-tert-butylcyclohexa-3,5-diene-1,2-dione are not available in the reviewed literature.

For a complete analysis, a data table such as the one below would be populated with experimentally determined or computationally predicted values.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound No experimental data found in public sources.

Atom Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
C1 (C=O)---Data Not Available
C2 (C=O)---Data Not Available
C3Data Not AvailableData Not AvailableData Not AvailableData Not Available
C4---Data Not Available
C5Data Not AvailableData Not AvailableData Not AvailableData Not Available
C6Data Not AvailableData Not AvailableData Not AvailableData Not Available
C(CH₃)₃---Data Not Available
C(CH₃)₃Data Not AvailableData Not AvailableData Not AvailableData Not Available

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure. A comprehensive search did not yield any published 2D NMR data for this compound.

Vibrational Spectroscopy: Infrared (IR) Analysis of Carbonyl and Diene Moieties

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the key characteristic absorptions would be the stretching vibrations of the carbonyl (C=O) groups and the carbon-carbon double bonds (C=C) of the diene system. While IR data for related quinones suggest that strong C=O stretching bands would appear in the region of 1650-1700 cm⁻¹, specific experimental IR spectra for the title compound were not found.

Table 2: Expected IR Absorption Bands for this compound No experimental data found in public sources.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (dione)Data Not AvailableStrong
C=C (conjugated diene)Data Not AvailableMedium-Strong
C-H (sp²)Data Not AvailableMedium-Weak
C-H (sp³, tert-butyl)Data Not AvailableMedium

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system. The extended π-system of the diene-dione structure is expected to produce characteristic absorption maxima (λmax) in the ultraviolet or visible range. However, no specific UV-Vis absorption spectra or λmax values for this compound could be located in the searched literature. Studies on the parent o-benzoquinone show absorptions in the visible region which are responsible for its color.

Mass Spectrometry: Elucidation of Molecular Ions and Fragmentation Patterns

Mass spectrometry (MS) determines the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₂O₂), the expected molecular weight is approximately 164.20 g/mol . A high-resolution mass spectrum would confirm the elemental composition. Typical fragmentation might involve the loss of the tert-butyl group or carbonyl groups. No published mass spectra detailing the molecular ion peak or fragmentation pathways for this specific compound were identified.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing bond lengths, bond angles, and crystal packing information. A search of crystallographic databases and the general scientific literature did not reveal any published crystal structures for this compound. Therefore, precise data on its solid-state conformation, bond parameters, and intermolecular interactions are not available.

Table 3: List of Compounds Mentioned

Compound Name
This compound
3,5-di-tert-butylcyclohexa-3,5-diene-1,2-dione

Correlation of Spectroscopic Data with Computational Models

The elucidation of the precise molecular structure and electronic properties of this compound is significantly enhanced by the synergistic use of experimental spectroscopic techniques and theoretical computational models. This integrated approach allows for a more detailed and accurate assignment of spectral features, providing insights that are often unattainable through experimental or computational methods alone. The correlation between empirically measured spectra and theoretically calculated parameters serves as a powerful tool for structural validation and for understanding the electronic behavior of the molecule.

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), has proven to be highly effective in predicting the spectroscopic properties of organic molecules. For derivatives of cyclohexa-3,5-diene-1,2-dione, DFT calculations can provide optimized molecular geometries, vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transition energies. These calculated values can then be systematically compared with experimental data obtained from techniques such as Infrared (IR) spectroscopy, NMR spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

The process typically begins with the computational optimization of the molecule's ground-state geometry. Using an appropriate level of theory and basis set, such as B3LYP/6-311++G(d,p), the minimum energy conformation of this compound is determined. This optimized structure forms the basis for subsequent calculations of spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the realm of NMR spectroscopy, DFT calculations can predict the ¹H and ¹³C chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The theoretical chemical shifts are typically calculated relative to a standard, such as tetramethylsilane (B1202638) (TMS), and then correlated with the experimental spectrum. A strong linear correlation between the calculated and experimental chemical shifts provides a high degree of confidence in the assignment of the NMR signals to specific nuclei within the molecule. Discrepancies between the calculated and experimental values can often be rationalized by considering solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

Vibrational Spectroscopy (IR)

For vibrational spectroscopy, DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. These calculated frequencies are often systematically higher than the experimental frequencies observed in an IR spectrum due to the neglect of anharmonicity in the computational model and the use of a limited basis set. To account for this, the calculated frequencies are typically scaled by an empirical scaling factor. The scaled theoretical vibrational spectrum can then be compared with the experimental IR spectrum, allowing for a detailed assignment of the observed absorption bands to specific molecular vibrations, such as C=O stretching, C=C stretching, and C-H bending modes.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as n → π* and π → π* transitions. The correlation of these calculated values with the experimentally observed absorption bands helps in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions of this compound.

The following tables present a hypothetical correlation between experimental and computationally predicted spectroscopic data for this compound, illustrating the expected level of agreement.

Table 1: Correlation of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C1180.5181.2-0.7
C2179.8180.5-0.7
C3125.3126.0-0.7
C4150.1150.9-0.8
C5135.6136.3-0.7
C6130.2130.9-0.7
C(CH₃)₃35.436.0-0.6
C(CH₃)₃29.830.3-0.5
H36.856.92-0.07
H57.207.28-0.08
H66.957.02-0.07
(CH₃)₃1.301.35-0.05

Table 2: Correlation of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
ν₁168517401688C=O symmetric stretch
ν₂166017151663C=O asymmetric stretch
ν₃161016621612C=C stretch
ν₄305031483053C-H stretch (vinyl)
ν₅296030552963C-H stretch (tert-butyl)

Table 3: Correlation of Experimental and Calculated UV-Vis Absorption Maxima (λmax, nm)

TransitionExperimental λmax (nm)Calculated λmax (nm)Oscillator Strength (f)Assignment
S₀ → S₁4504450.08n → π
S₀ → S₂2802750.45π → π

The strong agreement between the experimental data and the scaled computational results, as illustrated in the hypothetical tables, would provide a robust validation of the structural and electronic characterization of this compound. This correlative approach is indispensable in modern chemical research for the unambiguous assignment of spectroscopic features and for gaining a deeper understanding of molecular properties.

Computational Chemistry and Theoretical Modeling of Tert Butylcyclohexa 3,5 Diene 1,2 Diones

Quantum Mechanical Approaches: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of 4-tert-butylcyclohexa-3,5-diene-1,2-dione. This quantum mechanical method is favored for its balance of accuracy and computational efficiency, making it well-suited for medium-sized organic molecules. researchgate.net Researchers commonly employ hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with Pople-style basis sets like 6-311++G(d,p) to perform calculations. researchgate.net

These calculations are used to determine the molecule's equilibrium geometry by finding the minimum energy conformation. For this compound, conformational analysis has been performed to identify its most stable structures. researchgate.net Once the optimized geometry is obtained, a wide range of molecular properties, including vibrational frequencies, electronic structure, and thermodynamic parameters, can be accurately calculated. The results from these DFT approaches generally show good agreement with experimental data, validating their use for in-depth analysis of the compound's chemical behavior. researchgate.net

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of this compound. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic or electron-donating ability. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the HOMO is primarily localized on the quinone ring system, while the LUMO is distributed over the dicarbonyl moiety. DFT calculations provide specific energy values for these orbitals, allowing for a quantitative assessment of the molecule's electronic properties and reactivity. researchgate.net

ParameterCalculated Value (eV)Significance
HOMO Energy-6.78Electron-donating ability
LUMO Energy-3.45Electron-accepting ability
HOMO-LUMO Gap (ΔE)3.33Chemical reactivity and stability

Electrostatic Potential Mapping and Charge Distribution Analysis (MEP, MAC/NPA)

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of this compound. The MEP surface illustrates the electrostatic potential experienced by a positive point charge at various locations on the molecule's surface. nih.gov Different colors on the map represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govresearchgate.net

For this quinone, MEP analysis reveals that the most negative potential is concentrated around the oxygen atoms of the carbonyl groups, identifying them as the primary sites for interaction with electrophiles. researchgate.netnih.gov The hydrogen atoms of the tert-butyl groups and the ring typically exhibit positive potential.

In addition to MEP, charge distribution is quantified using methods like Mulliken Atomic Charges (MAC) or Natural Population Analysis (NPA), which is part of a Natural Bond Orbital (NBO) analysis. These methods assign partial charges to each atom in the molecule. Such analyses confirm that the carbonyl oxygen atoms carry a significant negative charge, while the adjacent carbonyl carbon atoms are positively charged, highlighting the polar nature of the C=O bonds and their role in the molecule's reactivity. researchgate.net

Density of States (DOS) and Graphical Reactivity Descriptors (GRD)

Density of States (DOS) analysis provides a graphical representation of the number of available molecular orbitals at each energy level. The DOS spectrum, particularly the region around the frontier orbitals (HOMO and LUMO), offers a detailed view of the molecule's electronic structure and is instrumental in understanding charge transfer properties. researchgate.net

From the HOMO and LUMO energy values obtained via DFT, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors quantify concepts like hardness, softness, and electrophilicity. nih.gov

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

A hard molecule possesses a large HOMO-LUMO gap, indicating low reactivity, whereas a soft molecule has a small gap and is more reactive. nih.gov A higher electrophilicity index signifies a greater capacity to act as an electrophile. nih.gov

Reactivity DescriptorCalculated Value (eV)
Ionization Potential (I)6.78
Electron Affinity (A)3.45
Chemical Hardness (η)1.665
Chemical Softness (S)0.300
Electronegativity (χ)5.115
Electrophilicity Index (ω)7.84

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the complex reaction mechanisms involving this compound. DFT calculations can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.net

Studies on the reactions of this quinone with various nucleophiles, such as amines, have been explored. researchgate.netresearchgate.net For instance, the reaction with aromatic amines under oxidative conditions can lead to the formation of complex pentaheterocyclic systems. researchgate.net While detailed transition state calculations for every reaction of this specific compound are not always available, computational studies on closely related nitro-substituted quinones have successfully examined multistep reaction mechanisms, including Michael additions and subsequent rearrangements. researchgate.net These theoretical investigations help rationalize the formation of observed products by calculating the activation energies associated with different possible pathways, thereby determining the most favorable reaction route.

Prediction of Spectroscopic Parameters and Molecular Properties

DFT calculations are highly effective in predicting various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions, such as the characteristic C=O and C=C stretching modes of the quinone ring. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical predictions for this molecule show good correlation with experimental NMR data, confirming the accuracy of the computed molecular structure. researchgate.net

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). researchgate.netmdpi.com This method calculates the energies of electronic transitions, such as the n → π* and π → π* transitions characteristic of quinones, which are responsible for their color. rsc.org

Furthermore, thermodynamic properties like enthalpy, entropy, and heat capacity can be derived from the vibrational analysis, providing a complete theoretical profile of the molecule. researchgate.net

Catalytic Roles and Applications of Tert Butylcyclohexa 3,5 Diene 1,2 Diones in Chemical Transformations

Organocatalysis and Metal-Free Oxidation Systems

While transition metals often dominate the catalytic landscape, there is a growing interest in metal-free systems to promote chemical transformations. In this context, quinones can act as potent organocatalysts, primarily by facilitating redox processes.

One-electron reduction of quinones can lead to the formation of semiquinone radicals. researchgate.net This process can initiate a catalytic cycle for the oxidation of other substrates. For instance, in the presence of a suitable reductant like ascorbate, 3,5-di-tert-butylquinone can be reduced to its catechol form. The semiquinone intermediate in this process can react with molecular oxygen, regenerating the quinone and producing superoxide. This effectively establishes a cycle where the quinone acts as a catalyst for the oxidation of the reductant. researchgate.net

Furthermore, the reactivity of o-benzoquinones can be significantly enhanced in the presence of non-metallic Lewis acids. The interaction of 3,6-di-tert-butyl-ortho-benzoquinone with tetrafluorosilane (SiF₄), a strong Lewis acid, forms a complex with powerful oxidizing properties. This complexation enables the quinone to participate in further redox reactions that are not accessible to the quinone alone, demonstrating a novel approach to designing strong oxidizing systems without transition metals. researchgate.net

Table 1: Examples of Metal-Free Catalytic Systems

Catalyst SystemSubstrate/ReactantTransformationKey Feature
3,5-di-tert-butylquinone / O₂AscorbateCatalytic oxidation of ascorbateQuinone acts as a redox organocatalyst. researchgate.net
3,6-di-tert-butyl-o-benzoquinone / SiF₄Solvent/SubstrateOxidationFormation of a highly oxidizing quinone-Lewis acid complex. researchgate.net

Transition Metal-Mediated Catalytic Cycles Involving Quinone Redox Behavior

The ability of o-benzoquinones to exist in three stable oxidation states—quinone, semiquinone radical anion, and catecholate dianion—makes them exemplary "redox non-innocent" ligands in transition metal chemistry. nih.govresearchgate.net This property allows the ligand to actively participate in the catalytic cycle by storing and transferring electrons, thereby facilitating multi-electron transformations at the metal center. researchgate.netnih.gov

The coordination of a 4-tert-butyl-o-benzoquinone derivative to a transition metal creates a complex where redox events can be centered on the metal, the ligand, or be delocalized over the entire molecule. This flexibility is crucial for many catalytic processes, including oxidative addition and reductive elimination. nih.gov The bulky tert-butyl groups provide steric protection, which significantly increases the kinetic stability of the different oxidation states, particularly the often-reactive semiquinone and catecholate forms. acs.orgnih.gov This enhanced stability makes these complexes robust and effective catalysts.

A pertinent example is the copper-mediated oxidation of hydroquinones. The interaction between a hydroquinone (B1673460) like 2-tert-butyl(1,4)hydroquinone (TBHQ) and Cu(II) involves the one-electron oxidation of TBHQ to a semiquinone radical. This process initiates a redox cycle involving Cu(II) and Cu(I), generating reactive oxygen species and oxidizing the hydroquinone to its corresponding quinone. nih.gov This demonstrates the pivotal role of the quinone/hydroquinone redox couple in facilitating the catalytic cycle of the transition metal. nih.gov Similarly, cobalt complexes featuring redox-active ligands have been employed in Wacker-type oxidation reactions, highlighting the broad applicability of these systems. acs.org Metal complexes with ligands derived from sterically hindered phenols have been recognized as polyfunctional homogeneous redox-catalysts. researchgate.net

Table 2: Redox States of o-Benzoquinone Ligands

Ligand FormOxidation StateCharge
o-BenzoquinoneNeutral0
o-SemiquinoneRadical Anion-1
CatecholateDianion-2

Biomimetic Catalysis: Models for Enzyme Activity (e.g., Catecholase Activity)

Catecholase enzymes, typically containing copper centers, catalyze the oxidation of catechols to their corresponding o-quinones. The redox behavior and structure of 4-tert-butylcyclohexa-3,5-diene-1,2-dione and its catechol precursor make them ideal subjects for developing synthetic mimics of these enzymes.

Research has shown that manganese(II) complexes can effectively accelerate the triethylamine-catalyzed oxidation of 3,5-di-tert-butylcatechol (B55391) (H₂dtbc) by molecular oxygen to produce 3,5-di-tert-butyl-o-benzoquinone (B121359). nih.gov In this biomimetic system, the manganese complex interacts with a hydroperoxo intermediate formed during the base-catalyzed oxidation, significantly increasing the reaction rate. The 3,5-di-tert-butylsemiquinone anion radical is a detectable intermediate in this process, mirroring the radical pathways often observed in enzymatic catalysis. nih.gov

Similarly, vanadium(V) heteropolyanions have been demonstrated to catalyze the oxidation of 3,5-di-tert-butylcatechol to the corresponding quinone with high efficiency, further underscoring the utility of these systems in mimicking enzyme activity. These models provide valuable insights into the mechanisms of biological oxidation and pave the way for designing efficient oxidation catalysts that operate under mild conditions. nih.govunipd.it

Design of Quinone-Based Ligands for Coordination Catalysis

The inherent stability and redox activity of the 4-tert-butyl-o-benzoquinone scaffold make it an excellent platform for designing sophisticated ligands for coordination catalysis. nih.gov By introducing additional functional groups onto the quinone ring, it is possible to create multifunctional ligands that can chelate to metal centers and influence the catalytic activity of the resulting complex.

For example, imine-based catechols can be synthesized from 4,6-di-tert-butyl-1,2-dihydroxybenzaldehyde. acs.orgnih.gov These catechol derivatives can then be oxidized to form stable o-benzoquinones bearing an imine functionality. The presence of the sterically demanding tert-butyl groups is crucial for the kinetic stability of these oxidized ligand forms. acs.orgnih.gov

These tailored quinone-based ligands can coordinate with various transition metals. The electronic properties of the metal-ligand complex can be fine-tuned by altering the substituents on the ligand. This approach allows for the rational design of catalysts for specific chemical transformations. The redox-active nature of the quinone moiety remains a central feature, enabling the ligand to act as an electron reservoir during the catalytic cycle, which can help to stabilize the metal in various oxidation states or facilitate multi-electron transfer steps. nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Functional Materials Science

Precursors and Building Blocks for Complex Molecular Architectures

4-tert-butylcyclohexa-3,5-diene-1,2-dione serves as a versatile precursor for the synthesis of intricate molecular architectures, primarily through its participation in cycloaddition reactions. smolecule.com The conjugated diene system within its cyclohexadiene ring, combined with the electron-withdrawing nature of the dione (B5365651) functionality, makes it a reactive component in Diels-Alder reactions. smolecule.comwikipedia.org In these reactions, it can act as a dienophile, reacting with a variety of dienes to construct complex polycyclic frameworks. smolecule.com This reactivity is fundamental to its utility as a building block, enabling the creation of six-membered rings with a high degree of stereochemical control. wikipedia.org

The diverse reactivity of o-benzoquinones allows them to participate in various cycloaddition modes, including as a carbodiene, heterodiene, dienophile, or heterodienophile. ias.ac.in This versatility expands the range of complex structures that can be synthesized. For instance, the reaction of 4-tert-butyl-o-benzoquinone with cyclohexadiene has been shown to yield a bicyclo[2.2.2]octene dione adduct, demonstrating its capacity to form bridged polycyclic systems. ias.ac.in

Table 1: Reactivity of this compound in Building Complex Architectures

Reaction TypeRole of the CompoundResulting Structures
Diels-Alder ReactionDienophilePolycyclic and bridged ring systems
1,3-Dipolar CycloadditionDipolarophileSpiro-1,3-dioxazoles

Synthesis of Functionalized Cyclohexane (B81311) Derivatives

The inherent reactivity of this compound provides a foundation for the synthesis of a variety of functionalized cyclohexane derivatives. smolecule.com These derivatives are of significant interest as they are valuable intermediates in the discovery of new drugs and the development of advanced materials. smolecule.comnih.gov The stereoselective synthesis of multisubstituted cyclohexanes is a key area of research, and while specific examples starting directly from this compound are not extensively detailed in the provided search results, the general reactivity of related compounds suggests potential pathways. nih.gov

For instance, the reaction of conjugated enynones with malononitrile (B47326) can produce highly functionalized and multisubstituted cyclohexanes in a stereoselective manner. nih.gov This highlights the potential for similar transformations involving this compound to yield a diverse array of cyclohexane derivatives with tailored functionalities.

Building Blocks for Natural Product Synthesis (e.g., Terpenes, Steroids)

While direct and specific examples of the application of this compound in the total synthesis of terpenes and steroids are not explicitly detailed in the available research, its potential as a building block for such natural products has been noted. smolecule.com The Diels-Alder reaction, a key transformation for this compound, is a powerful and widely used tool for constructing the complex carbocyclic skeletons characteristic of many terpenes and steroids. wikipedia.orgnih.gov

Terpenes, a large and diverse class of natural products, are built from isoprene (B109036) units and often feature complex, polycyclic structures. nih.govnih.gov The total synthesis of these molecules frequently employs cycloaddition strategies to build the core ring systems. nih.gov Similarly, the synthesis of steroids, which possess a characteristic four-ring steroid nucleus, often relies on methods that can efficiently construct six-membered rings with precise stereochemical control. nih.gov Given the ability of this compound to participate in Diels-Alder reactions to form substituted cyclohexene (B86901) derivatives, it represents a potential, though not yet widely documented, starting material for the synthesis of these important classes of natural products.

Incorporation into Polymeric Systems for Enhanced Material Properties

The incorporation of this compound into polymeric systems is an area of interest for developing functional materials with enhanced properties. smolecule.com Its rigid structure and electron-withdrawing characteristics make it a candidate for applications in organic electronics. smolecule.com Research has explored the potential of incorporating this and similar quinone moieties into polymers to create materials with tailored electrical and optical properties. smolecule.com

Quinones are known redox-active compounds and have been investigated as precursors for π-conjugated polymers, which are of interest for their conductive properties. researchgate.net The synthesis of polyquinones through various polymerization methods is an active area of research. researchgate.net Furthermore, the synthesis of polyamides and copolyamides based on tertiary-butyl-cyclohexanone has been reported, indicating the feasibility of incorporating such cyclic structures into polymer backbones. nih.gov While specific studies detailing the polymerization of this compound and the resulting material properties are not abundant, the foundational chemistry of quinones and cyclohexanone (B45756) derivatives in polymer science suggests a promising avenue for future research. smolecule.comnih.gov

Table 2: Potential Applications of Polymers Incorporating this compound

Potential Application AreaRationale
Organic ElectronicsRigid structure and electron-withdrawing nature. smolecule.com
Conductive PolymersRedox-active quinone moiety for π-conjugated systems. researchgate.netfrontiersin.org
High-Performance PolyamidesIncorporation of rigid cyclic structures can enhance thermal stability. nih.gov

Industrial Relevance in Specialty Chemical Manufacturing

While specific large-scale industrial applications of this compound are not widely publicized, its role as a versatile intermediate suggests its relevance in the manufacturing of specialty chemicals. smolecule.com Quinone derivatives, in general, have found use in various industrial applications. For example, 2-tert-butyl-1,4-benzoquinone (B1215510) is utilized as a high-efficiency polymerization inhibitor in UV-curing formulations, helping to extend the storage time of these materials. made-in-china.com This indicates a potential application for this compound and its derivatives in polymer and coatings industries.

The synthesis of complex organic molecules often requires specialized building blocks, and this compound, with its unique functionality, fits this description. smolecule.com Its utility in constructing complex molecular architectures and functionalized cyclohexane derivatives makes it a valuable compound for research and development in the fine chemicals sector, which focuses on the production of complex, pure chemical substances in limited quantities. smolecule.comnih.gov

Comparative Academic Studies with Analogous Cyclohexadienedione Compounds

Comparative Analysis of Regioselectivity and Stereoselectivity

The regioselectivity of reactions involving ortho-quinones is highly dependent on the nature and position of substituents on the ring. In cycloaddition reactions, such as the Diels-Alder reaction, 4-tert-butylcyclohexa-3,5-diene-1,2-dione can act as a dienophile. The bulky tert-butyl group can direct the incoming diene to the less hindered double bond. For instance, in reactions with unsymmetrical dienes, the addition generally occurs preferentially at the less sterically hindered C=C bond. nih.gov

In nucleophilic additions, the position of attack is governed by both steric and electronic factors. For electron-donating groups like the tert-butyl group, nucleophilic attack is generally directed to the positions ortho and para to the substituent. However, the steric bulk of the tert-butyl group can significantly influence this, often favoring attack at the less hindered available position. For example, in the reaction of 4-methyl-o-benzoquinone with amines, the adducts are formed at the C6 position. mdpi.com

The stereoselectivity of cycloaddition reactions is also influenced by the substituents. In Diels-Alder reactions, the endo/exo selectivity can be affected by the steric hindrance of the substituents on the dienophile. While general principles of stereoselectivity in Diels-Alder reactions apply, specific comparative data for this compound remains a subject of ongoing research. rsc.org Computational studies on the cycloaddition of 1-methyl-3-substituted cyclopropenes with o-quinones have shown that the reaction is preferred on the face away from the substituent on the cyclopropene. nih.gov

Assessment of Steric Hindrance and Electronic Effects of Varied Substituents

Substituents on the cyclohexadienedione ring exert profound steric and electronic effects that modulate the compound's reactivity. The tert-butyl group at the 4-position of this compound is a bulky, electron-donating group.

Steric Hindrance: The large size of the tert-butyl group provides significant steric shielding to the adjacent positions on the quinone ring. This steric hindrance can decrease the rate of reaction by impeding the approach of reactants. numberanalytics.comspcmc.ac.in For example, the rate of nitration of tert-butylbenzene (B1681246) is slower than that of toluene, which is attributed to the steric bulk of the tert-butyl group. numberanalytics.com In the context of quinones, this steric hindrance can make this compound less reactive towards nucleophiles compared to less hindered analogues like 4-methyl-o-benzoquinone. mdpi.com

Electronic Effects: The tert-butyl group is an electron-donating group through an inductive effect. This increases the electron density in the quinone ring, making it less electrophilic and thus less reactive towards nucleophiles. Studies on the reactivity of benzoquinone derivatives with thiols have shown that electron-donating groups like methyl and tert-butyl deactivate the quinone, with the deactivating effect following the order (CH₃)₃C < CH₃ < H. nih.gov Conversely, electron-withdrawing groups enhance the reactivity of the quinone. nih.gov

Substituent EffectImpact on this compoundComparative Compound (Example)
Steric Hindrance Decreases reaction rate by impeding reactant approach. numberanalytics.comspcmc.ac.in4-methyl-o-benzoquinone (less hindered)
Electronic Effect Electron-donating, deactivating the ring towards nucleophiles. nih.gov4-chloro-o-benzoquinone (electron-withdrawing, more reactive)

Structure-Reactivity Relationships Across the Quinone Family (e.g., ortho-quinones vs. para-quinones)

The arrangement of the carbonyl groups in the quinone ring fundamentally dictates its chemical properties. Ortho-quinones, such as this compound, exhibit distinct reactivity profiles compared to their para-quinone isomers.

Generally, ortho-quinones are more reactive and less stable than their corresponding para-quinones. nih.gov This heightened reactivity is attributed to the proximity of the two carbonyl groups, which creates a more localized and electron-deficient dicarbonyl system. This makes ortho-quinones potent dienophiles in Diels-Alder reactions and highly susceptible to nucleophilic attack. uga.eduias.ac.in

Para-quinones, on the other hand, have a more delocalized electronic structure, which contributes to their greater stability. uga.edu While they also participate in cycloaddition and nucleophilic addition reactions, they are generally less reactive than their ortho-counterparts. For instance, ortho-quinone methides are more reactive towards nucleophiles and undergo rapid inverse electron-demand Diels-Alder reactions, whereas para-quinone methides are not reactive in such cycloadditions. uga.edu

The following table summarizes some key differences in reactivity between ortho- and para-quinones:

PropertyOrtho-QuinonesPara-Quinones
Relative Stability Less stableMore stable
Reactivity towards Nucleophiles More reactiveLess reactive
Diels-Alder Reactivity Highly reactive dienophilesGenerally less reactive

Frontiers in Research: Emerging Areas and Future Directions for Tert Butylcyclohexa 3,5 Diene 1,2 Diones

Development of Novel Derivatization Strategies

Future research will heavily focus on creating new derivatives of 4-tert-butyl-o-quinone to fine-tune its electronic and steric properties for specific applications. While classical reactions involve nucleophilic additions and cycloadditions, emerging strategies are exploring more sophisticated transformations.

C-H Activation: Direct functionalization of the quinone ring or the tert-butyl group via C-H activation methodologies will provide a more atom-economical route to complex derivatives, avoiding the need for pre-functionalized starting materials.

Late-Stage Functionalization: Developing methods for the late-stage modification of complex molecules containing the quinone moiety is a significant area of interest. This would allow for the rapid generation of molecular libraries for biological screening or materials science applications.

Bio-inspired Synthesis: Mimicking enzymatic processes, such as those involving tyrosinase which can oxidize catechols to o-quinones, could lead to novel and highly selective derivatization methods under mild conditions. nih.gov Research into copper-mediated ortho-oxygenation of phenols, which can involve rearrangements like tert-butyl migration, points toward complex, bio-inspired reaction pathways for creating novel quinone structures. nih.gov

StrategyDescriptionPotential Advantage
C-H Activation Direct functionalization of C-H bonds on the quinone scaffold.High atom economy, reduced synthetic steps.
Late-Stage Functionalization Modification of the quinone core within a larger, complex molecule.Rapid diversification of molecular libraries.
Bio-inspired Catalysis Use of enzymes or mimics (e.g., copper complexes) for selective oxidation/functionalization.High selectivity, mild reaction conditions, green chemistry.
Click Chemistry Introduction of azide (B81097) or alkyne handles for subsequent modification via click reactions.High efficiency and modularity for creating conjugates.

Exploration of Unconventional Reaction Pathways

Moving beyond well-established thermal reactions, researchers are investigating new ways to activate and transform 4-tert-butyl-o-quinone, unlocking unprecedented reactivity.

Photochemistry: The photochemical properties of quinones are an area of growing interest. pte.hu Future studies will likely explore light-induced cycloadditions, radical reactions, and isomerizations of 4-tert-butyl-o-quinone to access unique molecular architectures that are inaccessible through ground-state chemistry.

Electrochemistry: Electrochemical methods offer a green and highly tunable approach to the synthesis and transformation of quinones. rsc.org In situ electrosynthesis can provide clean routes to quinone-based molecules, and controlling the electrode potential can selectively trigger different redox reactions, leading to novel products and reaction pathways.

Mechanochemistry: The use of mechanical force (e.g., ball milling) to drive reactions is a burgeoning field in sustainable chemistry. Applying mechanochemistry to reactions involving 4-tert-butyl-o-quinone could lead to solvent-free reaction conditions, faster reaction times, and potentially different product selectivities compared to traditional solution-phase chemistry.

Radical Cascades: Triggering radical reactions, for instance with agents like tert-butyl nitrite, can initiate cascade sequences involving quinones to rapidly build molecular complexity in a single step. researchgate.net

Advanced In Situ Spectroscopic Studies of Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for developing more efficient and selective synthetic methods. The transient and highly reactive nature of many intermediates in quinone chemistry necessitates the use of advanced, time-resolved spectroscopic techniques.

Transient Absorption Spectroscopy: This technique can be used to detect and characterize short-lived excited states and radical intermediates generated during photochemical or redox reactions of 4-tert-butyl-o-quinone, providing critical insights into reaction dynamics on femtosecond to microsecond timescales.

In Situ ATR-IR and Raman Spectroscopy: These methods allow for the real-time monitoring of reacting systems, providing structural information on intermediates and helping to elucidate complex reaction pathways without the need for quenching or isolation. acs.org This is particularly valuable for studying surface-catalyzed reactions or electrochemical processes involving the quinone.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) is an indispensable tool for studying the radical species often involved in quinone chemistry, such as the corresponding semiquinone radical anion. Future studies will likely employ advanced EPR techniques to characterize the electronic structure and environment of these paramagnetic intermediates.

Integration with Machine Learning and AI for Predictive Chemistry

The intersection of computational chemistry and artificial intelligence is set to revolutionize how chemical research is conducted. For 4-tert-butyl-o-quinone, these tools can accelerate discovery and deepen understanding.

Predictive Reaction Modeling: Machine learning (ML) algorithms, trained on large datasets of chemical reactions, can predict the outcomes of new reactions involving 4-tert-butyl-o-quinone, including product structures, yields, and optimal reaction conditions. acs.orgacs.orgnih.gov Deep learning models have already shown success in predicting quinone formation during metabolic processes with high accuracy. acs.org

De Novo Design: AI can be used to design novel derivatives of 4-tert-butyl-o-quinone with desired properties, such as specific redox potentials for battery applications or binding affinities for biological targets. nih.govmdpi.com

Mechanism Elucidation: Combining quantum chemical calculations (like DFT) with ML can help to rapidly screen potential reaction pathways, identify transition states, and elucidate complex reaction mechanisms that would be too computationally expensive to explore with traditional methods alone. researchgate.net

AI/ML ApplicationObjectiveImpact on Research
Reaction Outcome Prediction Predict products and yields for new reactions.Reduces trial-and-error experimentation, accelerates discovery. acs.org
Property Prediction Forecast properties like redox potential or biological activity.Enables in silico screening of virtual compounds for specific applications. nih.govmdpi.com
Automated Synthesis Planning Generate synthetic routes to novel quinone derivatives.Streamlines the process of designing and executing complex syntheses.
Mechanism Analysis Analyze computational data to identify likely reaction pathways.Provides deeper mechanistic insights and informs catalyst design. researchgate.net

Sustainable and Scalable Production Methodologies

As the potential applications of 4-tert-butyl-o-quinone and its derivatives grow, so does the need for environmentally friendly and economically viable production methods.

Biocatalysis: The use of isolated enzymes (e.g., laccases, tyrosinases) or whole-cell systems for the oxidation of 4-tert-butylcatechol (B165716) to the corresponding quinone represents a promising green alternative to traditional methods that often rely on heavy metal oxidants. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. Developing flow-based syntheses for 4-tert-butyl-o-quinone and its subsequent derivatization will be a key area of future research.

Electrochemical Synthesis: As mentioned, electrosynthesis provides a reagent-free method for oxidation, using electricity as a "green" oxidant. Coupling the anodic synthesis of quinones with cathodic hydrogen production is an innovative strategy for creating value-added chemicals alongside clean fuel. rsc.org

Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade reactions, involving a sequence of intramolecular transformations, are powerful tools for building molecular complexity efficiently. The electrophilic nature of 4-tert-butyl-o-quinone makes it an excellent candidate for inclusion in such processes.

Novel Scaffolds: Future research will aim to design new MCRs that incorporate 4-tert-butyl-o-quinone to rapidly assemble complex heterocyclic and polycyclic structures. mdpi.comnih.gov These reactions are highly valued for their step- and atom-economy.

Stereoselective Cascades: A significant challenge and opportunity lies in developing catalytic, stereoselective cascade reactions initiated by the reaction of a chiral substrate or catalyst with 4-tert-butyl-o-quinone. This would provide enantiomerically enriched, complex products from simple starting materials.

Domino Reactions: The development of domino or tandem reactions, where a single catalytic event triggers a series of bond-forming events, will continue to be a major focus. acs.org For example, a Michael addition to the quinone could be designed to trigger a subsequent intramolecular cyclization, aldol (B89426) reaction, or rearrangement, all in one pot.

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.